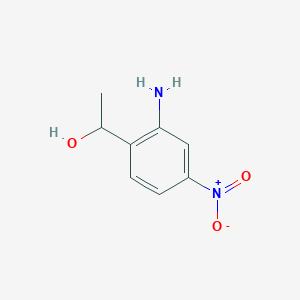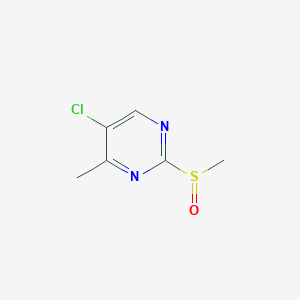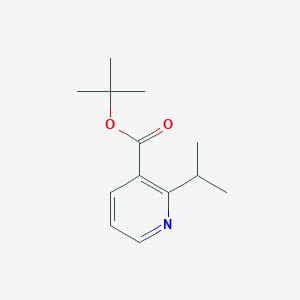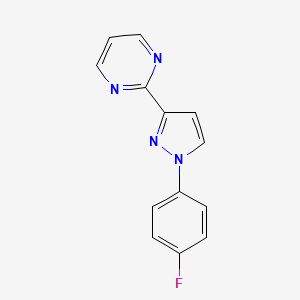
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine: is a heterocyclic compound that contains both pyrazole and pyrimidine rings The presence of a fluorophenyl group attached to the pyrazole ring enhances its chemical properties, making it a compound of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine precursor under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
科学的研究の応用
Chemistry: In chemistry, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The medicinal applications of this compound are particularly noteworthy. It has been investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects.
類似化合物との比較
- 2-(4-Fluorophenyl)-6-methyl-3-(1H-pyrazol-3-yl)pyridine
- 2-(4-Fluorophenyl)-1H-imidazo[1,2-a]pyridine
- 4-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in different reactivity, binding affinity, and biological activity. For instance, the presence of the pyrimidine ring may enhance its ability to interact with certain enzymes or receptors, making it more effective in specific applications.
特性
分子式 |
C13H9FN4 |
|---|---|
分子量 |
240.24 g/mol |
IUPAC名 |
2-[1-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-9-6-12(17-18)13-15-7-1-8-16-13/h1-9H |
InChIキー |
VUHRBXUDBSDRNT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=NN(C=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
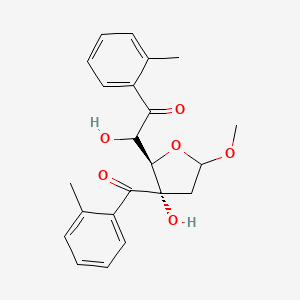
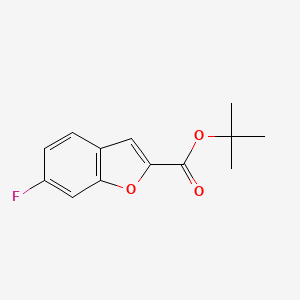
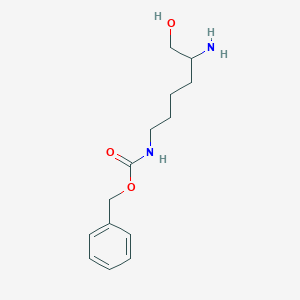
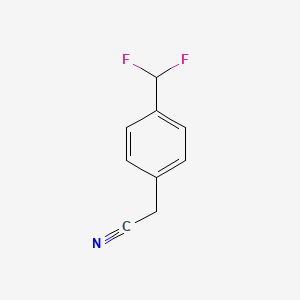
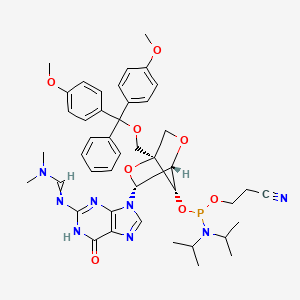
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
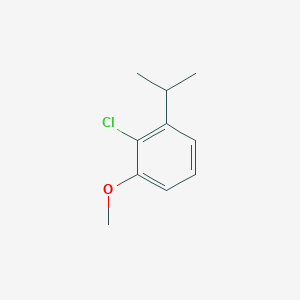
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
